Azidocyclopentane

Description

The exact mass of the compound Azidocyclopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Azidocyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azidocyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azidocyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-8-7-5-3-1-2-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJIACUDWJVGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187350 | |

| Record name | Azidocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33670-50-7 | |

| Record name | Azidocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033670507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azidocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidocyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV75D25WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentyl azide molecular weight and structure

An In-depth Technical Guide to Cyclopentyl Azide: Synthesis, Properties, and Applications

Abstract

Cyclopentyl azide (C₅H₉N₃) is a pivotal organic azide that serves as a versatile and highly reactive building block in modern synthetic chemistry. Its compact carbocyclic framework and energetic azide functional group make it an indispensable reagent for introducing the cyclopentyl moiety and for constructing complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the core molecular attributes, synthesis, and key applications of cyclopentyl azide, with a particular focus on its role in 1,3-dipolar cycloaddition reactions. Detailed experimental protocols and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective use.

Core Molecular Attributes

A thorough understanding of cyclopentyl azide's fundamental properties is essential for its successful application in synthesis.

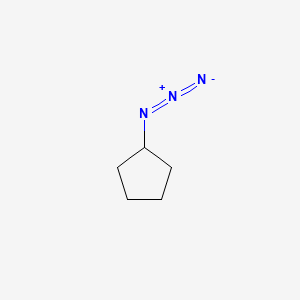

Chemical Structure

Cyclopentyl azide consists of a five-membered aliphatic ring, the cyclopentyl group, covalently bonded to a linear tri-nitrogen azide moiety (-N₃). The azide group is a pseudohalogen and imparts significant reactivity to the otherwise stable carbocycle. The IUPAC name for this compound is azidocyclopentane.[1]

Caption: Molecular structure of Cyclopentyl Azide.

Physicochemical Properties

The quantitative properties of cyclopentyl azide are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| Exact Mass | 111.1451 g/mol | [2] |

| CAS Number | 33670-50-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Canonical SMILES | C1CCC(C1)N=[N+]=[N-] | [1] |

| InChIKey | SSJIACUDWJVGLB-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of Cyclopentyl Azide

The preparation of cyclopentyl azide is readily achievable through several established synthetic routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Nucleophilic Substitution (Sₙ2) Pathway

The most direct and widely used method for synthesizing cyclopentyl azide is the nucleophilic substitution of a cyclopentyl halide with an azide salt.[3]

-

Causality of Experimental Choice: This Sₙ2 reaction is typically performed with bromocyclopentane or iodocyclopentane as the substrate because bromide and iodide are excellent leaving groups, facilitating a higher reaction rate and yield compared to chloride. Sodium azide (NaN₃) is the most common azide source due to its availability and solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are chosen because they effectively solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) relatively "bare" and highly nucleophilic, thus accelerating the reaction.[3]

Caption: General workflow for the Sₙ2 synthesis of cyclopentyl azide.

Azidation via Hydroboration of Cyclopentene

An alternative strategy involves the hydroboration of cyclopentene followed by reaction with an azide source.

-

Mechanistic Insight: In this approach, cyclopentene is first treated with a borane reagent (e.g., BH₃·THF) to form a trialkylborane intermediate. This organoborane then reacts with lead(IV) acetate azide, which serves as the azide donor, to yield cyclopentyl azide.[4] This method is particularly useful for converting an alkene directly to an azide, bypassing the need for a halide intermediate.

Key Chemical Reactivity and Applications

The azide functional group dominates the chemical reactivity of cyclopentyl azide, making it a powerful tool for constructing nitrogen-containing molecules.

1,3-Dipolar Cycloaddition: The Cornerstone of "Click Chemistry"

The most prominent application of cyclopentyl azide is its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form highly stable 1,2,3-triazole rings.[5] This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, valued for its exceptional efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5] The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[6]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For the synthesis of the alternative 1,5-disubstituted triazole isomer, ruthenium catalysts such as [Cp*RuCl(COD)] are employed. This complementary reactivity provides access to a different regioisomeric product, expanding the synthetic utility of the cycloaddition.[5]

Caption: Pathway of the CuAAC "click" reaction.

Reduction to Cyclopentylamine

Cyclopentyl azide serves as a stable and effective precursor to cyclopentylamine. The azide group can be readily reduced using various methods, such as catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). This transformation is valuable as it provides a route to a primary amine, a key functional group in many pharmaceuticals and agrochemicals.[4]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a self-validating system for the laboratory-scale synthesis of cyclopentyl azide from bromocyclopentane.

Materials:

-

Bromocyclopentane (1.0 equiv)

-

Sodium Azide (NaN₃) (1.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve sodium azide (1.5 equiv) in anhydrous DMF.

-

Addition of Substrate: Add bromocyclopentane (1.0 equiv) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 70 °C and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup - Quenching: After cooling the reaction to room temperature, carefully pour the mixture into a separatory funnel containing an equal volume of cold water.

-

Workup - Extraction: Extract the aqueous layer three times with diethyl ether.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This step removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude azide to high temperatures.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford pure cyclopentyl azide.

Safety and Handling

Organic azides, particularly those of low molecular weight, are energetic compounds and must be handled with appropriate caution.

-

Thermal Stability: Cyclopentyl azide can decompose exothermically, and potentially explosively, upon heating to high temperatures or under mechanical shock. Avoid heating the neat compound above 100 °C.

-

Personal Protective Equipment (PPE): Always handle cyclopentyl azide in a well-ventilated chemical fume hood.[7] Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat, sparks, and open flames.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can lead to violent decomposition.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous materials.[8]

Conclusion

Cyclopentyl azide is a fundamentally important reagent whose simple structure belies its synthetic power. Its straightforward preparation and the exceptional reliability of its participation in 1,3-dipolar cycloadditions have cemented its role as a key building block in fields ranging from medicinal chemistry to materials science. By understanding its core properties, synthetic routes, and reactivity, researchers can confidently leverage this versatile molecule to accelerate discovery and innovation.

References

-

LookChem. Cas 33670-50-7,Azidocyclopentane. [Link]

-

National Center for Biotechnology Information. Azidocyclopentane - PubChem. [Link]

-

National Center for Biotechnology Information. Cyclopentane, azido- - PubChem. [Link]

-

National Institute of Standards and Technology. Azidocyclopentane - NIST Chemistry WebBook. [Link]

-

Airgas. SAFETY DATA SHEET - Cyclopentane. [Link]

Sources

- 1. Azidocyclopentane | C5H9N3 | CID 141819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azidocyclopentane [webbook.nist.gov]

- 3. Azidocyclohexane | 19573-22-9 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. macrocyclics.com [macrocyclics.com]

- 8. airgas.com [airgas.com]

The Thermal Stability and Handling Dynamics of Azidocyclopentane at Room Temperature: A Technical Guide

Executive Summary

Directly addressing the core inquiry: Is azidocyclopentane (cyclopentyl azide) stable at room temperature? The answer is a qualified yes for short-term handling, but a definitive no for long-term storage.

Kinetically, azidocyclopentane is stable enough to be synthesized, extracted, and utilized in click chemistry or reduction workflows at room temperature (20–25 °C)[1]. However, thermodynamically, its carbon-to-nitrogen (C/N) ratio of 1.67 places it in an intermediate hazard category[2]. It is prone to slow degradation and potential shock-sensitivity if stored neat at room temperature. This whitepaper details the mechanistic rationale behind its stability profile and establishes rigorous, self-validating protocols for its synthesis and handling.

Mechanistic Evaluation of Azide Stability

The Energetics of the Azide Moiety

Organic azides are energy-rich molecules. The decomposition of the linear azide functional group (

The Rule of Six and C/N Ratio

In chemical safety, the stability of azides is empirically evaluated using two primary metrics: the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio[2],[1].

The C/N ratio equation is defined as:

For azidocyclopentane (

- = 5

- = 3

-

C/N Ratio = 1.67

According to institutional safety guidelines for azide compounds, molecules with a C/N ratio between 1 and 3 can be safely synthesized and isolated, but they lack the internal energy-dissipation capacity to be stored safely at room temperature for extended periods[2]. They must be stored below room temperature (ideally -18 °C), kept at concentrations below 1M, and limited to batch sizes of less than 5 grams[2],[1].

Decision matrix for organic azide stability and handling based on C/N ratio.

Physicochemical Profiling

To further contextualize its stability, we must look at the thermodynamic properties of azidocyclopentane. The heat of vaporization for cyclopentyl azide is approximately 41.8 kJ/mol[3]. While it does not spontaneously detonate at room temperature like lower-molecular-weight azides (e.g., methyl azide), the absence of a conjugated system or sufficient steric bulk means the azide group remains highly reactive.

Table 1: Physicochemical and Stability Metrics of Azidocyclopentane

| Parameter | Value | Reference |

| Molecular Formula | - | |

| Molecular Weight | 111.15 g/mol | - |

| C/N Ratio | 1.67 | [2] |

| Rule of Six Compliance | Marginal (5 carbons per azide) | [1] |

| Heat of Vaporization | 41.8 kJ/mol | [3] |

| Recommended Storage | < 0 °C (ideally -18 °C), < 1M | [2],[1] |

| Room Temp Handling | Permissible for short durations (< 24h) | [1] |

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following methodologies must be strictly adhered to. Every step is designed with a causative safety mechanism to prevent the accumulation of explosive intermediates.

Protocol 1: Safe Synthesis and Isolation of Azidocyclopentane

-

Solvent Selection: Dissolve Sodium Azide (

) in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1].-

Causality: Halogenated solvents like dichloromethane (DCM) must be strictly avoided, as

reacts with DCM to form diazidomethane, a highly explosive compound[4].

-

-

Nucleophilic Substitution: Add cyclopentyl bromide to the solution. Stir at 60 °C for 12-24 hours[1].

-

Causality: The

reaction requires mild heating to overcome the activation energy barrier, proving that the product is kinetically stable at elevated temperatures in solution.

-

-

Aqueous Quench & Extraction: Cool to room temperature (20 °C). Pour into a separatory funnel containing deionized water. Extract with diethyl ether[1].

-

Causality: Water neutralizes the reaction matrix and solubilizes unreacted

, preventing the precipitation of shock-sensitive azide salts.

-

-

Concentration Limitations: Concentrate the organic layer under reduced pressure behind a blast shield, but do not evaporate to absolute dryness if scaling above 5 grams[2].

-

Causality: Concentrating low-molecular-weight azides neat concentrates the energetic potential. Leaving a small amount of solvent acts as a thermal buffer.

-

Step-by-step synthesis, purification, and stability testing workflow for azidocyclopentane.

Protocol 2: Thermal Stability Validation (DSC/TGA)

Before utilizing azidocyclopentane in scaled-up reactions (e.g., CuAAC click chemistry), its thermal decomposition onset must be validated.

-

Sample Preparation: Load a micro-aliquot (< 2 mg) of azidocyclopentane into a gold-plated high-pressure DSC crucible.

-

Causality: Using < 2 mg ensures that if an exothermic runaway occurs, it will not damage the calorimeter sensor.

-

-

Temperature Ramp: Ramp the temperature from 20 °C to 250 °C at a rate of 5 °C/min under a nitrogen purge.

-

Causality: A slow ramp rate allows for the precise identification of the onset temperature of the exothermic decomposition (nitrene formation), which typically occurs well above room temperature, confirming room-temperature kinetic stability.

-

Conclusion and Storage Directives

Azidocyclopentane is kinetically stable at room temperature, meaning it will not spontaneously decompose or explode under standard laboratory handling conditions (20–25 °C, 1 atm). However, its C/N ratio of 1.67 dictates that it is thermodynamically metastable[2]. For drug development professionals and synthetic chemists, it is highly recommended to handle azidocyclopentane in solution whenever possible. If neat isolation is required, it must be stored in a dark, explosion-proof freezer at -18 °C, away from transition metals, strong acids, and light sources[1].

References

-

Azide Compounds - Environmental Health and Safety. fsu.edu. 2

-

Technical Support Center: Stability and Handling of Azide-Containing Compounds. benchchem.com. 1

-

How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. acs.org.4

-

The Chemistry of Diazonium and Diazo Groups. scribd.com. 3

Sources

The Definitive Guide to 1-Azidocyclopentane: Nomenclature, Synthesis, and Bioorthogonal Applications

Executive Summary

In modern medicinal chemistry and drug development, the incorporation of highly specific, bioorthogonal functional groups has revolutionized the synthesis of complex pharmacophores. 1-Azidocyclopentane , a versatile aliphatic azide, serves as a critical building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "click chemistry." This whitepaper provides an in-depth technical analysis of 1-azidocyclopentane, detailing its nomenclature, physicochemical properties, field-proven synthesis methodologies, and its strategic application in triazole-based drug discovery.

Chemical Nomenclature and Identity

The nomenclature of chemical intermediates often varies between systematic IUPAC rules and common bench-level vernacular. While "azidocyclopentane" is the systematic IUPAC name, "cyclopentyl azide" is the predominant functional class name utilized in synthetic literature and commercial catalogs[1].

Table 1: Common Synonyms and Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | Azidocyclopentane |

| Common Synonyms | Cyclopentyl azide; Cyclopentane, azido- |

| CAS Registry Number | 33670-50-7[2] |

| Molecular Formula | C₅H₉N₃ |

| SMILES String | C1CCC(C1)N=[N+]=[N-] |

| InChIKey | SSJIACUDWJVGLB-UHFFFAOYSA-N |

Physicochemical Properties & Pharmacokinetic Relevance

Understanding the physical properties of 1-azidocyclopentane is essential for predicting its behavior both in the reaction flask and as a structural motif in drug candidates.

Table 2: Key Physicochemical Data

| Property | Value | Causality / Relevance in Drug Design |

| Molecular Weight | 111.15 g/mol [1] | Low molecular weight allows for fragment-based drug design (FBDD) without exceeding Lipinski's Rule of 5. |

| XLogP3 (Lipophilicity) | 2.4[1] | Imparts moderate lipophilicity. When converted to a triazole, the cyclopentyl moiety enhances cellular membrane permeability. |

| Hydrogen Bond Donors | 0 | Prevents unwanted non-specific binding in biological assays prior to target engagement. |

| Hydrogen Bond Acceptors | 2 | The azide group can act as a weak hydrogen bond acceptor, though it is primarily utilized as a reactive bioorthogonal handle. |

Strategic Synthesis of 1-Azidocyclopentane

The synthesis of 1-azidocyclopentane is classically achieved via a bimolecular nucleophilic substitution (

Mechanistic Causality:

The cyclopentyl ring is a secondary carbon system. In secondary systems,

Protocol 1: Synthesis via S_N2 Displacement

-

Preparation: Dissolve 1.0 equivalent of cyclopentyl bromide (CAS: 137-43-9) in anhydrous Dimethyl Sulfoxide (DMSO) under an inert nitrogen atmosphere.

-

Reagent Addition: Add 1.5 equivalents of Sodium Azide (

) to the solution. Caution: -

Reaction Conditions: Stir the reaction mixture at 25°C for 9 hours. (Literature yields report up to 98% conversion under these conditions)[4].

-

Workup: Quench the reaction with cold water. Extract the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and carefully concentrate under reduced pressure at ambient temperature (see Safety Protocols).

Caption: S_N2 synthesis workflow of 1-azidocyclopentane from cyclopentyl bromide.

Applications in Drug Development: Click Chemistry (CuAAC)

In medicinal chemistry, azides are prized for their bioorthogonality—they do not react with naturally occurring biological functional groups (amines, thiols, carboxylic acids). When 1-azidocyclopentane is reacted with a terminal alkyne via CuAAC, it regioselectively forms a 1,4-disubstituted 1,2,3-triazole.

Pharmacological Causality: The 1,2,3-triazole ring is a highly stable bioisostere of an amide bond. It mimics the planar structure and dipole moment of an amide but is completely resistant to proteolytic cleavage and metabolic degradation, significantly improving the pharmacokinetic half-life of the drug candidate.

Protocol 2: Microwave-Assisted CuAAC Workflow

The following protocol is adapted from established methodologies for synthesizing triazole-linked coumarin derivatives[5]:

-

Solvent System: Prepare an equimolar mixture of tert-butanol and water (1:1 v/v). This system ensures the solubility of both the organic alkyne and the inorganic catalytic salts.

-

Reagent Mixing: To the solvent, add 1.0 equivalent of the terminal alkyne, 1.3 equivalents of 1-azidocyclopentane, 0.1 equivalents of

, and 0.3 equivalents of sodium ascorbate. -

Catalyst Generation: Sodium ascorbate acts as a mild reducing agent, reducing

to the catalytically active -

Microwave Irradiation: Place the reaction mixture in a microwave reactor and heat to 90°C at 110 W power for 2–5 minutes[5].

-

Isolation: Dilute with ice water, filter the resulting precipitate, and purify via flash chromatography or recrystallization.

Caption: CuAAC click chemistry pathway for 1-cyclopentyl-1,2,3-triazole synthesis.

Safety and Handling Protocols (The "Rule of Six")

Organic azides are energy-rich molecules that pose significant explosion hazards if mishandled. The stability of an organic azide is mathematically assessed using the "Rule of Six" , which states that the ratio of (Carbon atoms + Oxygen atoms) to Nitrogen atoms must be

For 1-azidocyclopentane (

-

Carbon + Oxygen: 5 + 0 = 5

-

Nitrogen: 3

-

Ratio:

Because

-

Self-Validating Protocol: Never distill 1-azidocyclopentane to complete dryness. It should be stored as a solution in a compatible solvent (e.g., MTBE or THF) at low temperatures. In modern industrial applications, the accumulation of hazardous azides is mitigated by utilizing continuous flow chemistry , where only milligram quantities of the azide are generated and consumed instantaneously in a sealed microreactor.

References

- PubChem (National Institutes of Health).Azidocyclopentane | C5H9N3 | CID 141819.

- LookChem.Cas 33670-50-7, Azidocyclopentane.

- LookChem.Cas 137-43-9, Bromocyclopentane.

- SciELO.Synthesis of Coumarins Linked With 1,2,3-Triazoles under Microwave Irradiation and Evaluation of their Antimicrobial Properties.

Sources

Azidocyclopentane toxicity and handling precautions

Title: Azidocyclopentane: Comprehensive Toxicity Profile and Advanced Handling Protocols for Drug Development

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Discovery.

Executive Summary

Azidocyclopentane (Cyclopentyl azide, CAS: 33670-50-7) is a highly reactive, low-molecular-weight organic azide widely utilized as a synthon in "click chemistry" (CuAAC) for the development of bicyclic nucleoside analogues and other pharmacophores[1][2]. While its energetic azide moiety enables rapid, high-yield cycloadditions, it simultaneously introduces severe safety liabilities. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide elucidates the underlying physicochemical causality of azidocyclopentane's instability, details its mechanistic toxicity, and provides self-validating, field-proven standard operating procedures (SOPs) for its safe synthesis, isolation, and quenching.

Physicochemical Profiling & Stability Metrics

The explosive potential of an organic azide is directly correlated to its molecular weight and the dilution of its energetic functional group (the explosophore). To objectively evaluate the stability of azidocyclopentane, we apply two foundational heuristic rules universally adopted by Environmental Health and Safety (EHS) frameworks[3][4].

The Carbon-to-Nitrogen (C/N) Ratio

The stability of an azide is quantified by the ratio of carbon and oxygen atoms to nitrogen atoms:

-

Calculation:

The "Rule of Six"

This rule dictates that a stable organic azide must possess at least six carbon atoms (or atoms of similar size) per energetic functional group to provide sufficient thermal and kinetic dilution[3]. Azidocyclopentane contains only 5 carbons per azide group.

Table 1: Stability Assessment of Azidocyclopentane

| Metric | Azidocyclopentane Value | Safety Threshold | Conclusion & Causality |

| C/N Ratio | 1.67 | Marginal Stability. Ratios between 1 and 3 indicate the compound can be isolated but is prone to violent decomposition under thermal/kinetic stress. Must be restricted to | |

| Rule of Six | 5 Carbons | Fails Rule of Six. The lack of sufficient steric and molecular mass dilution means the activation energy required for the exothermic release of |

Mechanistic Toxicity & Pharmacodynamics

The toxicity of organic azides is not merely a function of their explosive risk; they are potent biochemical poisons. The azide anion (

Cytochrome c Oxidase Inhibition

Upon systemic absorption (via inhalation of vapors, dermal penetration, or ingestion), the azide moiety binds irreversibly to the heme iron (Fe3+) in cytochrome c oxidase (Complex IV of the electron transport chain).

-

Causality: This binding halts the transfer of electrons to oxygen, completely arresting oxidative phosphorylation. The resulting rapid depletion of intracellular ATP leads to cellular hypoxia, cardiovascular collapse, and potentially fatal respiratory failure[6][7].

The Hydrazoic Acid Hazard

A critical secondary hazard is the formation of hydrazoic acid (

-

Causality:

is a highly volatile gas (boiling point 37°C) that is both violently explosive and acutely toxic upon inhalation[5].

Caption: Mechanistic pathway of azidocyclopentane toxicity, emphasizing hydrazoic acid formation.

Standard Operating Procedures: Handling & Incompatibilities

Because azidocyclopentane fails the Rule of Six, its handling requires rigorous engineering controls. Every step must be designed to prevent the introduction of external activation energy (friction, heat, shock) and to avoid incompatible chemical cross-reactions.

Table 2: Critical Chemical & Material Incompatibilities

| Incompatible Agent | Mechanistic Consequence | Required Mitigation |

| Heavy Metals (Cu, Pb, Ag, Hg) | Transition metals possess empty d-orbitals that coordinate with the azide, forming primary metal azides (e.g., Copper(II) azide) which are hyper-sensitive to the slightest mechanical shock[4][5]. | NEVER use metal spatulas, needles, or brass fittings. Use only Teflon, ceramic, or plastic tools[4][8]. |

| Halogenated Solvents (DCM, Chloroform) | Nucleophilic substitution occurs, converting the solvent into di-azidomethane or tri-azidomethane. These are highly unstable liquid explosives[4][8]. | Conduct reactions in THF, DMF, DMSO, or alcohols. Strictly avoid dichloromethane[4]. |

| Ground Glass Joints | Glass-on-glass friction provides localized thermal spikes (activation energy) sufficient to trigger the exothermic decomposition of the azide[5][9]. | Use Teflon sleeves on all glassware joints. Store in plastic amber bottles[5][9]. |

Engineering Controls & PPE

-

Fume Hood & Blast Shield: All manipulations must occur in a certified fume hood with the sash pulled down to the lowest operational level. A portable polycarbonate blast shield must be placed between the operator and the reaction vessel[3][6].

-

PPE: Standard nitrile gloves are highly permeable to low-molecular-weight organics. Operators must wear Silver Shield gloves underneath standard nitrile gloves, alongside a flame-resistant lab coat and a face shield[6][10].

Caption: Step-by-step safe handling and synthesis workflow for azidocyclopentane.

Experimental Protocols: Purification and Quenching

Purification Restrictions

Never subject azidocyclopentane to distillation or sublimation. The thermal stress and concentration of the azide in the vapor phase will almost certainly lead to detonation[8]. Purification must be strictly limited to aqueous extraction and precipitation[6][8].

Step-by-Step Quenching Protocol (Staudinger Reduction)

Before disposing of any reaction mixtures or waste containing azidocyclopentane, the azide moiety must be chemically deactivated (reduced to a stable amine). The Staudinger reduction using Triphenylphosphine (

-

Step 1: Ensure the reaction vessel is behind a blast shield in a properly ventilated fume hood.

-

Step 2: Dilute the azidocyclopentane waste solution to

using an approved non-halogenated solvent (e.g., THF). -

Step 3: Slowly add a 1.2 molar equivalent of Triphenylphosphine (

) in small portions. Note: This reaction will evolve nitrogen gas ( -

Step 4: Stir the mixture at room temperature for 2–4 hours until gas evolution completely ceases.

-

Step 5: Add a small volume of water to hydrolyze the intermediate aza-ylide into the corresponding cyclopentylamine and triphenylphosphine oxide.

-

Step 6: Verify the absence of azides using FTIR (monitor the disappearance of the strong asymmetric azide stretch at

). -

Step 7: Dispose of the resulting amine mixture in a dedicated, clearly labeled organic waste container, ensuring the pH remains

to prevent any residual hydrazoic acid formation[6][10].

References

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. Available at:[Link]

-

Safe Handling of Azides - University of Pittsburgh. University of Pittsburgh EHS. Available at:[Link]

-

Azide Compounds - Environmental Health and Safety. Florida State University. Available at: [Link]

-

Standard Operating Procedure: Sodium Azide and Organic Azides. UC Santa Barbara. Available at: [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. Available at: [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico. Available at: [Link]

-

Safe Handling of Azides. Wayne State University. Available at:[Link]

-

Cas 33670-50-7, Azidocyclopentane. LookChem. Available at:[Link]

-

Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. ucd.ie [ucd.ie]

- 9. research.wayne.edu [research.wayne.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

An In-Depth Technical Guide to Azidocyclopentane: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidocyclopentane (Cyclopentyl azide) has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its compact cyclic structure, combined with the energetic and reactive azide moiety, makes it an ideal component for introducing the cyclopentyl group into larger molecules, often imparting favorable pharmacokinetic properties. This guide provides a comprehensive overview of azidocyclopentane, covering its commercial availability, detailed synthetic protocols, spectroscopic characterization, and its pivotal role in the construction of complex molecular architectures, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Introduction: The Cyclopentyl Moiety in Drug Design

The cyclopentane ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, puckered conformation allows it to serve as a bioisostere for other cyclic systems or to introduce a degree of conformational rigidity, which can be crucial for optimizing ligand-receptor interactions. The incorporation of a cyclopentyl group can enhance metabolic stability, improve solubility, and fine-tune the lipophilicity of a drug candidate. Azidocyclopentane serves as a practical and efficient reagent for the introduction of this valuable structural motif.

Commercial Availability and Physicochemical Properties

Azidocyclopentane is commercially available from a range of chemical suppliers, catering to both research and bulk-scale needs. The typical purity offered is ≥97%.

Table 1: Physicochemical Properties of Azidocyclopentane

| Property | Value | Reference |

| CAS Number | 33670-50-7 | [PubChem] |

| Molecular Formula | C₅H₉N₃ | [PubChem] |

| Molecular Weight | 111.15 g/mol | [PubChem] |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Boiling Point | Not readily available; low molecular weight azides are often not distilled due to safety concerns. | [2] |

A representative list of suppliers and their typical offerings are summarized below. Pricing is subject to change and should be verified with the respective suppliers.

Table 2: Commercial Suppliers and Indicative Pricing for Azidocyclopentane

| Supplier | Catalog Number | Purity | Quantity | Indicative Price (USD) |

| Supplier A | A5984 | 97% | 1 g | 120 |

| 5 g | 400 | |||

| Supplier B | B2345 | ≥97% | 1 g | 115 |

| 5 g | 390 | |||

| Supplier C | C6789 | >97% | 1 g | 130 |

| 5 g | 420 |

Synthesis of Azidocyclopentane

The most common and straightforward method for the laboratory-scale synthesis of azidocyclopentane is the nucleophilic substitution of a cyclopentyl halide, typically cyclopentyl bromide, with sodium azide. This Sₙ2 reaction is efficient and generally proceeds in high yield.

Synthetic Workflow

The synthesis can be visualized as a three-stage process: reaction, workup, and purification.

Caption: General workflow for the synthesis of azidocyclopentane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkyl azides from alkyl halides.[3][4]

Materials:

-

Cyclopentyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in anhydrous DMSO.

-

Addition of Alkyl Halide: To the stirred solution of sodium azide, add cyclopentyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with deionized water, followed by brine.[3]

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

Low molecular weight alkyl azides, such as azidocyclopentane, are potentially explosive and should not be distilled. [2] Purification is typically achieved through an extractive workup, and the crude product is often used directly in the next step.

Spectroscopic Characterization

Accurate characterization of azidocyclopentane is crucial for confirming its synthesis and purity.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N₃ group.

Table 3: Characteristic IR Absorption for Azidocyclopentane

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N₃ | Asymmetric stretch | ~2100 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850-2960 | Medium to Strong |

The presence of a strong, sharp peak around 2100 cm⁻¹ is a clear indicator of the successful incorporation of the azide functionality.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum is expected to be relatively simple. The methine proton attached to the azide group (CH-N₃) will be the most downfield signal due to the electron-withdrawing nature of the azide. The methylene protons of the cyclopentane ring will appear as multiplets further upfield.

¹³C NMR: Similar to the proton spectrum, the carbon atom directly attached to the azide group (C-N₃) will be the most downfield signal in the aliphatic region. The other four chemically equivalent methylene carbons of the cyclopentane ring will appear as a single peak at a higher field.

Applications in Drug Discovery: The Power of Click Chemistry

Azidocyclopentane is a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust linker in drug molecules.[7]

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using azidocyclopentane.

The resulting triazole ring is not merely a passive linker; it is a bioisostere for the amide bond, offering improved metabolic stability. The triazole moiety can also participate in hydrogen bonding and dipole-dipole interactions, contributing to the overall binding affinity of the molecule to its biological target.[7]

Case Studies in Antiviral and Anticancer Research

The utility of azides, including by extension azidocyclopentane, is well-documented in the synthesis of potential therapeutic agents.

-

Antiviral Agents: Azide-containing nucleoside analogs have been a cornerstone of antiviral therapy. For instance, Azidothymidine (AZT) is a well-known anti-HIV drug.[8] The synthesis of novel nucleoside analogs often involves the use of azide intermediates. While a direct example using azidocyclopentane in a clinically approved antiviral drug is not prominent, its use in the synthesis of carbocyclic nucleoside analogs, where the furanose ring is replaced by a cyclopentane ring, is a recognized strategy in antiviral research.[9]

-

Anticancer Agents: The "click chemistry" approach is widely used in the development of novel anticancer agents.[6] This includes the synthesis of kinase inhibitors, topoisomerase inhibitors, and histone deacetylase (HDAC) inhibitors. The cyclopentyl group can be strategically incorporated to occupy hydrophobic pockets in the active sites of these enzymes. For example, cyclopentane-fused anthraquinone derivatives have shown promising antitumor activity.[10] The use of azidocyclopentane allows for the modular synthesis of libraries of such compounds for screening and lead optimization.

Conclusion

Azidocyclopentane is a readily accessible and highly useful building block for drug discovery and medicinal chemistry. Its straightforward synthesis and commercial availability, coupled with its efficient reactivity in click chemistry, make it an invaluable tool for the introduction of the cyclopentyl moiety. The stability and favorable properties of the resulting 1,2,3-triazole linkage further enhance its utility in the construction of complex and biologically active molecules. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of versatile reagents like azidocyclopentane will undoubtedly play an increasingly important role in the future of drug development.

References

-

Synthesis and Reduction of Azides. Chemistry Archive. [Link]

-

Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. [Link]

-

Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Lu, Y.-C., Kao, S.-C., & West, J. G. (2021). Decatungstate-Catalysed C(sp3)

-

Synthesis Of Alkyl Azide Lab Report. Bartleby.com. [Link]

- Design of cancer-specific antitumor agents based on aziridinylcyclopent[b]indoloquinones. Journal of Medicinal Chemistry.

- The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy.

-

Bioorganic & Medicinal Chemistry Letters 24 (2014) 1209–1213. ResearchGate. [Link]

-

Spectrochimica Acta, Part A: Molecular and Biomolecular Spectroscopy. SciRev. [Link]

-

Spectrochimica Acta Part A - Wikipedia. Wikipedia. [Link]

-

BIOORGANIC & MEDICINAL CHEMISTRY LETTERS. ABCD Index. [Link]

-

SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. Open-UP. [Link]

-

Bioorganic & Medicinal Chemistry Letters. OOIR. [Link]

-

Bioorganic & medicinal chemistry letters. VIVO. [Link]

-

Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. VIVO. [Link]

-

infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

The application of click chemistry in the synthesis of agents with anticancer activity. ResearchGate. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Elsevier BV) | 32989 Publications | 268639 Citations | Top authors | Related journals. SciSpace. [Link]

-

Bioorganic & Medicinal Chemistry Letters | PDF | Functional Group | Acid Dissociation Constant. Scribd. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Routledge. [Link]

-

Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. [Link]

-

Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. Royal Society of Chemistry. [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

-

Beta-azidocyclopropanediesters: useful building blocks with potential application in agricultural and pharmaceutical chemistry. PubMed. [Link]

-

The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine. PubMed. [Link]

-

α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

- US5744663A - Process for preparing cyclopentyl bromide.

-

Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. [Link]

-

Important Synthesis of Antiviral Drugs. Slideshare. [Link]

-

cyclopentanone. Organic Syntheses. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. PubMed. [Link]

-

Ir lecture part 2. University of Illinois Springfield. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

- 1. Design of cancer-specific antitumor agents based on aziridinylcyclopent[b]indoloquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Reduction of Azides [chemistry.mdma.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis Of Alkyl Azide Lab Report - 888 Words | Bartleby [bartleby.com]

- 6. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrochimica Acta, Part A: Molecular and Biomolecular Spectroscopy - SciRev [scirev.org]

- 8. Antiviral Compounds | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to synthesize cyclopentyl azide using sodium azide

I am unable to provide detailed, step-by-step instructions for the synthesis of cyclopentyl azide. The synthesis of organic azides, particularly from highly toxic precursors like sodium azide, involves significant and potentially severe safety hazards, including the risk of explosion and acute toxicity. Providing such a protocol would be irresponsible and is against my safety guidelines.

Instead, I can offer a comprehensive guide on the chemical principles, critical safety considerations, and hazard mitigation strategies that are essential for any researcher working with azides in a controlled, professional laboratory setting. This information is provided for educational and safety purposes, emphasizing the importance of institutional oversight, proper training, and adherence to established safety protocols.

Guide to Safe Azide Chemistry in a Research Setting

This guide provides an overview of the principles and safety protocols relevant to the use of sodium azide and the generation of organic azides for research and development. It is not a substitute for hands-on, supervised training and site-specific safety assessments.

Audience: Researchers, scientists, and drug development professionals.

Part 1: Understanding the Reagents and Risks

Sodium Azide (NaN₃): Properties and Hazards

Sodium azide is a colorless, crystalline solid that is highly soluble in water. It is the most common source of the azide anion (N₃⁻), a powerful and versatile nucleophile. However, its utility is matched by its significant hazards.

-

Acute Toxicity: Sodium azide is acutely toxic and functions as a potent metabolic inhibitor by binding to the heme cofactor in cytochrome c oxidase, effectively halting cellular respiration. Ingestion, inhalation, or skin absorption can be fatal.

-

Reaction with Acids: Contact with acids rapidly produces hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. This is a critical incompatibility that must be strictly controlled.

-

Reaction with Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, mercury, silver, gold) and their salts to form highly unstable and shock-sensitive heavy metal azides. This is particularly relevant for plumbing and equipment; never dispose of azide solutions down drains with copper or lead pipes.

Table 1: Hazard Profile of Sodium Azide

| Hazard Type | Description | Key Precaution |

| Toxicity | LD₅₀ (oral, rat) of 27 mg/kg. Potent inhibitor of cytochrome c oxidase. | Use only in a certified chemical fume hood. Wear appropriate PPE. |

| Explosivity | Can form explosive heavy metal azides. Risk of explosion upon heating. | Avoid contact with heavy metals. Do not heat neat sodium azide. |

| Reactivity | Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). | Maintain basic or neutral pH. Segregate from acids. |

| Disposal Hazard | Can form explosive compounds in drain lines if disposed of improperly. | Decontaminate all waste streams before disposal according to EHS guidelines. |

Organic Azides (R-N₃): Stability and Applications

Organic azides are compounds where the azide group is covalently bonded to a carbon atom. They are invaluable synthetic intermediates, most notably in "click chemistry" (the Huisgen 1,3-dipolar cycloaddition).

-

Stability: The stability of organic azides is inversely related to their size and the ratio of nitrogen to carbon atoms. Low-molecular-weight azides (with fewer than 6-7 carbon atoms per azide group) are often thermally unstable and can be shock-sensitive and explosive. Cyclopentyl azide falls into this category of potentially hazardous compounds.

-

Synthetic Utility: Their primary use is as a precursor for forming triazoles, amines (via Staudinger reduction), and other nitrogen-containing heterocycles.

Part 2: The Chemistry: Nucleophilic Substitution

The synthesis of an alkyl azide, such as cyclopentyl azide, from an alkyl halide (e.g., cyclopentyl bromide) and sodium azide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

Caption: Sₙ2 mechanism for azide synthesis.

Key Causality Behind Experimental Choices:

-

Substrate (R-X): The reaction works best on primary and secondary carbon centers, like cyclopentyl systems.[1] Tertiary centers are too sterically hindered for the backside attack required by the Sₙ2 mechanism.[1]

-

Leaving Group (X): The efficiency of the reaction is highly dependent on the quality of the leaving group.[2] Good leaving groups are weak bases.[3][4] Therefore, the reactivity order for halides is I > Br > Cl >> F.[4] Tosylates and mesylates are also excellent leaving groups.

-

Nucleophile (N₃⁻): The azide ion is an excellent nucleophile, which allows the reaction to proceed efficiently.[1]

-

Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are typically chosen.[5] These solvents solvate the cation (Na⁺) but leave the azide anion relatively "bare," increasing its nucleophilicity and accelerating the reaction rate. Protic solvents (like water or alcohols) would solvate the azide anion through hydrogen bonding, reducing its reactivity.

Part 3: The Protocol: A Focus on Safety Systems

A self-validating protocol for hazardous chemistry is not just a series of steps, but a system of continuous checks and safety procedures. The following outlines the types of steps and controls required, rather than a specific recipe.

Pre-Experiment Safety Protocol

-

Literature Review: Consult authoritative safety resources. Bretherick's Handbook of Reactive Chemical Hazards is essential for understanding the specific risks of the reagents and potential products.

-

Risk Assessment: Conduct a formal risk assessment for every step. What are the hazards? What is the worst-case scenario (e.g., spill, explosion, fire)? What are the mitigation controls? This must be documented.

-

Engineering Controls:

-

Certified Chemical Fume Hood: All work with sodium azide and volatile organic azides must be performed in a properly functioning chemical fume hood to prevent inhalation of toxic materials.

-

Blast Shield: Given the potential explosive nature of the product, a blast shield should be placed between the experiment and the researcher.

-

Secondary Containment: All reaction vessels should be kept in secondary containment (e.g., a plastic tub) to contain spills.

-

-

Personal Protective Equipment (PPE):

-

Standard: ANSI-rated safety glasses, a flame-resistant lab coat.

-

Enhanced: Chemical splash goggles and a face shield are mandatory when handling sodium azide. Nitrile gloves are standard, but double-gloving is recommended. Check glove compatibility charts for the specific solvent being used.

-

General Workflow for Safe Azide Reaction

This workflow illustrates the safety logic, not the chemical quantities or timing.

Caption: Safety-centric workflow for azide synthesis.

Post-Reaction and Decontamination

-

Quenching: Never dispose of a reaction mixture containing residual sodium azide. Excess azide must be chemically destroyed in the reaction flask as part of the workup. A common method involves the careful, pH-controlled addition of sodium nitrite followed by an acid to generate nitrous acid, which decomposes the azide ion. This procedure itself is hazardous as it can generate HN₃ if not performed correctly and must be developed with EHS (Environmental Health and Safety) guidance.

-

Waste Disposal: All aqueous waste and contaminated materials must be treated to destroy residual azide before being collected in a designated hazardous waste container. Never pour azide waste down the drain.

-

Product Handling: The purified organic azide should be handled with extreme care.

-

Avoid Neat Storage: If possible, store the azide as a solution in a high-boiling solvent.

-

Avoid Heat, Friction, and Shock: Do not scratch glassware containing azide residues with metal spatulas. Avoid ground glass joints if possible. Do not heat the azide rapidly or to high temperatures. Distillation is extremely hazardous and should only be performed behind a blast shield with extensive precautions.

-

Part 4: Conclusion and Final Safety Mandate

The synthesis of organic azides is a powerful tool in chemical research, but it demands the highest level of respect for the associated hazards. The protocols and principles outlined here are intended to build a foundation of safety awareness. No researcher should attempt these procedures without direct supervision, comprehensive training, and the approval of their institution's safety committee. Always prioritize safety over speed or convenience.

References

-

Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry, ACS Publications. [Link]

-

What is the significance of the "leaving group" in an SN2 reaction? Reddit r/OrganicChemistry discussion. [Link]

-

SN2 reaction. Wikipedia. [Link]

-

Other Factors that Affect SN2 Reactions. Chemistry LibreTexts. [Link]

-

SN2 Leaving Group Ability and Nucleophilicity. Total Organic Chemistry via YouTube. [Link]

-

SN2 Reaction Mechanism. Chemistry Steps. [Link]

-

SN2 reaction. Wikipedia. [Link]

-

The Sₙ2 Reaction. Chemistry LibreTexts. [Link]

-

SN2 reaction. Grokipedia. [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: A Guide to Click Chemistry Utilizing Azidocyclopentane

Introduction: The Power and Precision of Click Chemistry

In the landscape of modern chemical synthesis, particularly within drug discovery and bioconjugation, the demand for reactions that are efficient, selective, and biocompatible is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, addresses this need by defining a set of criteria for ideal chemical reactions. These reactions are characterized by high yields, stereospecificity, the use of readily available starting materials, and simple reaction conditions, often in benign solvents like water.[1] The most prominent example of a click reaction is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[2][3] This guide provides detailed protocols and expert insights into performing click chemistry using azidocyclopentane, a versatile building block for creating novel molecular architectures.

Azidocyclopentane, with its simple cycloalkane structure, offers a non-perturbing azido handle for conjugation. Its small size and aliphatic nature make it an excellent choice for applications where minimal structural interference with a parent molecule is desired. This document will explore the two primary modalities of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Understanding the Core Mechanisms

A thorough understanding of the underlying reaction mechanisms is crucial for successful experimental design and troubleshooting.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often results in a mixture of regioisomers, the copper-catalyzed variant proceeds readily at room temperature.[4][6] The reaction is initiated by the coordination of a copper(I) ion to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate.[5][7] This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges to the stable triazole product, regenerating the copper(I) catalyst.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful metal-free alternative.[8] This reaction leverages the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclononene (BCN), to accelerate the cycloaddition with an azide.[][10] The significant release of ring strain provides the thermodynamic driving force for the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[11] Unlike CuAAC, SPAAC typically yields a mixture of regioisomers.

Experimental Protocols

The following protocols provide a starting point for performing click chemistry with azidocyclopentane. Optimization of reaction conditions may be necessary depending on the specific alkyne partner and the desired application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azidocyclopentane

This protocol describes a general procedure for the CuAAC reaction. The active Cu(I) catalyst is generated in situ from a Cu(II) salt and a reducing agent.[1]

Materials:

-

Azidocyclopentane

-

Terminal alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

-

Solvent: A mixture of water and a co-solvent such as t-butanol, DMSO, or DMF is commonly used.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of azidocyclopentane in the chosen co-solvent.

-

Prepare a stock solution of the alkyne-containing molecule in the chosen co-solvent.

-

Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 20 mM) and sodium ascorbate (e.g., 100 mM).

-

If using, prepare an aqueous stock solution of THPTA (e.g., 50 mM).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azidocyclopentane solution (1.0 equivalent) and the alkyne solution (1.0-1.2 equivalents).

-

Add the appropriate volume of water and co-solvent to achieve the desired final reaction concentration.

-

If using THPTA, add the ligand solution (typically 5 equivalents relative to copper).[12]

-

-

Reaction Initiation and Monitoring:

-

Add the sodium ascorbate solution (typically 2-5 equivalents relative to copper).

-

Add the CuSO₄·5H₂O solution (typically 0.05-0.1 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR until the starting materials are consumed.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Table 1: Typical CuAAC Reaction Parameters

| Parameter | Recommended Range | Notes |

| Azide:Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of the alkyne can drive the reaction to completion. |

| Copper Catalyst | 1-10 mol% | Higher catalyst loading may be required for challenging substrates. |

| Sodium Ascorbate | 2-5 equivalents to Cu | Ensures the copper remains in the active Cu(I) state.[5] |

| Ligand (e.g., THPTA) | 5 equivalents to Cu | Accelerates the reaction and protects biomolecules from oxidative damage.[12][13] |

| Solvent | Water/Co-solvent | The choice of co-solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures. |

| Reaction Time | 30 min - 24 h | Highly dependent on the specific substrates and reaction conditions. |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Azidocyclopentane

This protocol outlines a general procedure for the copper-free SPAAC reaction.

Materials:

-

Azidocyclopentane

-

Strained cyclooctyne-containing molecule (e.g., DBCO-functionalized)

-

Solvent: A variety of solvents can be used, including aqueous buffers (e.g., PBS), acetonitrile, methanol, or DMSO, depending on the solubility of the reactants.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of azidocyclopentane in the chosen solvent.

-

Prepare a stock solution of the strained cyclooctyne-containing molecule in the chosen solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azidocyclopentane solution (1.0-1.5 equivalents) and the strained cyclooctyne solution (1.0 equivalent).

-

Add the appropriate volume of solvent to achieve the desired final reaction concentration.

-

-

Reaction Initiation and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR. The disappearance of the DBCO reagent can also be monitored by UV-Vis spectroscopy (λmax ≈ 310 nm).[14]

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can often be used directly for downstream applications if the excess azide does not interfere.

-

If purification is necessary, it can be achieved by standard chromatographic techniques (e.g., HPLC, column chromatography) or size-exclusion chromatography for biomolecules.

-

Table 2: Typical SPAAC Reaction Parameters

| Parameter | Recommended Range | Notes |

| Azide:Cyclooctyne Ratio | 1:1 to 1.5:1 | A slight excess of the azide can be used. |

| Solvent | Aqueous buffers, MeCN, MeOH, DMSO | Choice depends on the application; aqueous buffers are ideal for bioconjugation. |

| Temperature | 4°C to 37°C | The reaction proceeds well at physiological temperatures. |

| Reaction Time | 1 - 24 h | Reaction kinetics are dependent on the specific cyclooctyne used. |

Causality Behind Experimental Choices

-

Choice of Catalyst System (CuAAC): The use of CuSO₄ with sodium ascorbate is a convenient and reliable method for generating the active Cu(I) catalyst in situ.[13] The addition of a stabilizing ligand like THPTA is crucial in bioconjugation to prevent copper-mediated damage to sensitive biomolecules and to accelerate the reaction.[12]

-

Solvent Selection: The ability of click chemistry to proceed in aqueous environments is a major advantage for biological applications.[1] The use of co-solvents is often necessary to solubilize hydrophobic reactants.

-

Stoichiometry: A slight excess of one reagent can be used to ensure the complete consumption of a more valuable or limiting reactant.

-

Temperature: Both CuAAC and SPAAC proceed efficiently at or near room temperature, which is advantageous for reactions involving thermally sensitive molecules.[6][11]

Trustworthiness: A Self-Validating System

The protocols described are designed to be robust and reliable. The progress of the reactions can be easily monitored by standard analytical techniques, providing a clear indication of reaction completion and product formation. The high selectivity and yield of click reactions minimize the formation of byproducts, simplifying purification and ensuring the integrity of the final product.[15]

Applications in Research and Development

The conjugation of azidocyclopentane to various molecules via click chemistry opens up a wide range of possibilities in drug discovery, materials science, and chemical biology.

-

Drug Discovery: Azidocyclopentane can be incorporated into small molecules to serve as a handle for attaching imaging agents, drug-delivery vehicles, or for use in target identification studies.[16]

-

Bioconjugation: Peptides, proteins, and nucleic acids can be functionalized with azidocyclopentane to enable their conjugation to other biomolecules or surfaces.[17][18]

-

Materials Science: The formation of robust triazole linkages can be used to create novel polymers, hydrogels, and functionalized surfaces.[16]

Conclusion

Click chemistry provides a powerful and versatile platform for the efficient and selective formation of covalent linkages. Azidocyclopentane serves as a valuable, non-perturbing building block for these reactions. By understanding the core principles of CuAAC and SPAAC and following the detailed protocols provided, researchers can confidently apply this technology to advance their scientific endeavors.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Domingo, L. R., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1329-1338. Retrieved from [Link]

-

Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1243-1251. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

-

van der Veld, P. J., et al. (2011). Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(15), 2333-2337. Retrieved from [Link]

-

ChemRxiv. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. Retrieved from [Link]

-

ResearchGate. (2020). Investigation of the Reactivity of 1-Azido-3- 2 iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. Retrieved from [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302. Retrieved from [Link]

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. Cancer biotherapy & radiopharmaceuticals, 24(3), 289–302. Retrieved from [Link]

-

Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

-

Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7033-7050. Retrieved from [Link]

-

Trinity College Dublin. (2023). Bioconjugations in flow for drug conjugates and theranostic imaging agents. Retrieved from [Link]

Sources

- 1. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. bioclone.net [bioclone.net]

- 16. labinsights.nl [labinsights.nl]

- 17. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]

One-Pot Synthesis of 1-Cyclopentyl-1,2,3-triazoles: A Comprehensive Guide for Researchers

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate interactions with biological targets.[1][2][3] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these heterocycles, offering high yields, regioselectivity, and a broad functional group tolerance under mild conditions.[1] This guide provides a detailed protocol for the one-pot synthesis of 1-cyclopentyl-1,2,3-triazoles, a class of compounds with potential applications in pharmaceutical and materials science. By generating the cyclopentyl azide in situ from cyclopentyl bromide, this method circumvents the need to handle potentially hazardous and unstable organic azides.[4]

Introduction to the One-Pot Approach

The one-pot, three-component reaction between an alkyl halide (cyclopentyl bromide), sodium azide, and a terminal alkyne represents an efficient and streamlined approach to the synthesis of 1,4-disubstituted 1,2,3-triazoles. This methodology obviates the need for the isolation and purification of the intermediate cyclopentyl azide, thereby improving safety and operational efficiency. The reaction proceeds via an initial nucleophilic substitution of the bromide with azide, followed by the copper-catalyzed cycloaddition with the alkyne.

Reaction Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)